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molecular formula C16H24N2O3 B8563279 Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate

Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate

Cat. No. B8563279
M. Wt: 292.37 g/mol
InChI Key: GZVFLQCQZQWQOK-UHFFFAOYSA-N
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Patent
US08222254B2

Procedure details

A mixture of 1-(2-methoxyphenyl)piperazine hydrochloride (9.10 g, 39.78 mmol), ethyl 3-bromopropionate (7.29 g, 5.14 mL, 40.29 mmol), potassium carbonate (20.00 g, 144.70 mmol) and a catalytic amount of potassium iodide in acetonitrile (80 mL) was heated at reflux for 18 hrs. After cooling at room temperature the solvent was evaporated under reduced pressure and the residue was taken up in dichloromethane. The organic phase was washed with water, dried over MgSO4 and evaporated to dryness. The resulting orange oil was purified by flash chromatography (Silica gel 60 Å, 45 μm, 50% ethyl acetate in hexane) and afforded 8.30 g (71%) ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate D1 as an oil.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.Br[CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][N:13]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:12][CH2:11]1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
5.14 mL
Type
reactant
Smiles
BrCCC(=O)OCC
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting orange oil was purified by flash chromatography (Silica gel 60 Å, 45 μm, 50% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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